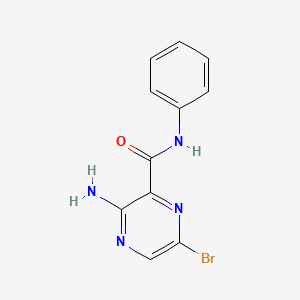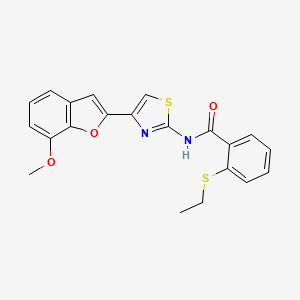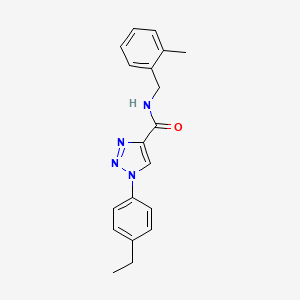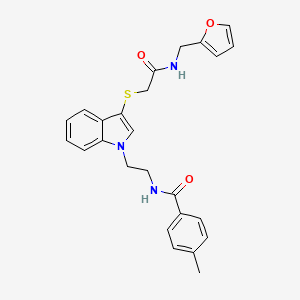
3-amino-6-bromo-N-phenylpyrazine-2-carboxamide
カタログ番号 B2385565
CAS番号:
36204-92-9
分子量: 293.124
InChIキー: UJCAMIUFQVHBFP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
3-amino-6-bromo-N-phenylpyrazine-2-carboxamide is a chemical compound with the molecular formula C11H9BrN4O . It is used for research purposes.
Synthesis Analysis
The synthesis of 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide involves a mixture of 3-amino-6-bromo-pyrazine-2-carboxylic acid, l,l’-carbonyldiimidazole, DIPEA, and DMAP combined in DMSO and stirred for 30 min. Aniline is then added and the resulting solution stirred at ambient temperature for 18 hours .Molecular Structure Analysis
The molecular structure of 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide is characterized by the presence of a pyrazine ring substituted with amino, bromo, and carboxamide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide include a molecular weight of 293.119 Da, a monoisotopic mass of 291.995972 Da, and a chemical formula of C11H9BrN4O . It has a complexity of 165 and a topological polar surface area of 94.9 Ų .科学的研究の応用
Synthesis of Pteridines and Pyrazines
- Pteridine and Pyrazine Derivatives : The compound 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide has been utilized in the synthesis of various pteridine and pyrazine derivatives. In a study, 2-aminopyrazine-3-carboxamide and its derivatives were converted into pteridin-4-one and its various derivatives through several methods, including heating with ortho esters, amides, acid anhydrides, and amidines. These methods highlight the versatility of pyrazine derivatives in synthesizing structurally diverse pteridines (Albert, 1979).
Synthesis of Imidazopyrazolopyrimidines and Pyrazolopyrimidopyrimidines
- Imidazopyrazolopyrimidines and Pyrazolopyrimidopyrimidines : Another study focused on synthesizing imidazopyrazolopyrimidines and pyrazolopyrimidopyrimidines from 3-amino-2-phenylpyrazole-4-carboxamide. These compounds were obtained through various reactions, including chloroacylation, nucleophilic substitution, and Mannich reactions. This study showcases the application of pyrazine derivatives in synthesizing complex heterocyclic compounds (El-Khawaga et al., 2009).
Synthesis of Systemic Fungicides
- Systemic Fungicides : Pyrazolo[1,5-a]pyrimidine derivatives, structural analogues of the systemic fungicide carboxin, were synthesized using N-phenyl-3(5)-amino-5(3)-methylpyrazole-4-carboxamide. This study demonstrates the potential of pyrazine derivatives in developing novel fungicides with high efficacy (Huppatz, 1985).
Anti-infective Evaluation
- Anti-infective Properties : A series of novel 5-amino-N-phenylpyrazine-2-carboxamides were synthesized and evaluated for their anti-infective properties. This study highlights the application of pyrazine derivatives in the development of new antimicrobial agents (Zítko et al., 2018).
Enaminoketones Studies
- Enaminoketones and Pteridine Derivatives : N-substituted 3-amino-2-cyclohexen-1-ones were prepared, demonstrating the utility of pyrazine derivatives in the synthesis of enaminoketones and related pteridine compounds. This research expands the scope of pyrazine derivatives in synthesizing various biologically active molecules (Jirkovsky, 1974).
Synthesis of Pyrazolo[3,4-d]pyrimidine Ribonucleosides
- Pyrazolo[3,4-d]pyrimidine Ribonucleosides : The synthesis of pyrazolo[3,4-d]pyrimidine ribonucleosides and their biological activity were explored. This study underscores the potential of pyrazine derivatives in the development of novel nucleoside analogues (Petrie et al., 1985).
特性
IUPAC Name |
3-amino-6-bromo-N-phenylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4O/c12-8-6-14-10(13)9(16-8)11(17)15-7-4-2-1-3-5-7/h1-6H,(H2,13,14)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCAMIUFQVHBFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC(=CN=C2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-6-bromo-N-phenylpyrazine-2-carboxamide | |
Synthesis routes and methods
Procedure details


A mixture of 3-amino-6-bromo-pyrazine-2-carboxylic acid (3.5 g, 16.05 mmol), 1,1′-carbonyldiimidazole (5.205 g, 32.10 mmol), DIPEA (2.282 g, 3.075 mL, 17.66 mmol) and DMAP (98.04 mg, 0.8025 mmol) were combined in DMSO (131.2 mL) and stirred for 30 min. Aniline (1.495 g, 1.463 mL, 16.05 mmol) was then added and the resulting solution stirred at RT for 18 hours. After this time water was added and the product collected by filtration to give a brown powder (3.5 g, 74% Yield).






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2385482.png)
![2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B2385483.png)

![Tert-butyl 4-[(7-fluoro-2-methylquinazolin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2385487.png)
![Tert-butyl 5-[methyl(prop-2-enoyl)amino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2385488.png)
![Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2385490.png)
![1-(4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2385491.png)




![N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2385500.png)
![[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl fluoride](/img/structure/B2385502.png)
![N-[4-(dimethylamino)phenyl]-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2385505.png)